Syringaresinol Diglucoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity
Syringaresinol Diglucoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringaresinol (B1662434) diglucoside is a naturally occurring lignan (B3055560) glycoside, a class of polyphenolic compounds found throughout the plant kingdom. As a phytoestrogen, it exhibits weak estrogenic activity by binding to estrogen receptors and has garnered significant scientific interest for its diverse pharmacological properties, including potent antioxidant and anti-inflammatory effects.[1] These characteristics make it a compelling candidate for further investigation in the development of novel therapeutics for a range of diseases driven by oxidative stress and inflammation. This technical guide provides an in-depth overview of the natural sources, plant distribution, quantitative data, experimental protocols for extraction and analysis, and the key signaling pathways modulated by syringaresinol diglucoside.
Natural Sources and Plant Distribution
Syringaresinol diglucoside is widely distributed across various plant families. Its presence is particularly prominent in several species utilized in traditional medicine.
Primary Plant Sources:
-
Eleutherococcus senticosus (Siberian Ginseng): The roots and stems of this adaptogenic plant are a major source of syringaresinol diglucoside, where it is often referred to as eleutheroside E.[2][3] The European Pharmacopoeia stipulates that dried underground parts of E. senticosus should contain a minimum of 0.08% of the sum of eleutheroside B (syringin) and eleutheroside E.[2][3]
-
Acanthopanax spp.: Syringaresinol diglucoside is a major constituent in the stem bark of various Acanthopanax species.[4]
-
Polygonatum sibiricum (Siberian Solomon's Seal): This plant, used in traditional Chinese medicine, has been identified as a source of syringaresinol diglucoside.[5][6]
-
Albizia spp. (e.g., Paraserianthes falcataria): The bark of these trees is known to contain syringaresinol and its glycosides.[7][8]
-
Panax ginseng C.A. Mey (Korean Ginseng): While more known for ginsenosides, the berries of Panax ginseng have also been shown to contain syringaresinol.
General Distribution in the Plant Kingdom:
Lignans (B1203133), including syringaresinol and its derivatives, are broadly found in a variety of plant-based foods. The primary dietary sources include:
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Cereals and Grains: Present in relatively high levels in various cereals and processed food products.[9]
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Oilseeds: Flaxseed is a particularly rich source of the lignan secoisolariciresinol (B192356) diglucoside, a related compound.
-
Nuts and Seeds: Various nuts and seeds contribute to dietary lignan intake.[9]
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Vegetables and Fruits: A study on the Dutch population indicated that vegetables and fruits are significant sources of dietary lignans.[9]
-
Beverages: Beverages were identified as the main dietary source of lignans in one population study.[9]
Quantitative Data on Syringaresinol Diglucoside Content
The concentration of syringaresinol diglucoside can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and harvesting time. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Compound(s) Analyzed | Concentration Range | Reference |
| Eleutherococcus senticosus | Fruits | Eleutheroside B, Eleutheroside E (syringaresinol diglucoside), and Isofraxidin (total) | ~30 mg/g | [3] |
| Eleutherococcus senticosus | Adventitious Roots (in vitro culture) | Eleutheroside E (syringaresinol diglucoside) | 108 µg/g DW | [3] |
| Eleutherococcus senticosus | Dried Underground Organs | Eleutheroside B and Eleutheroside E (sum) | Minimum 0.08% DW | [2][3] |
Note: Data on the specific concentration of syringaresinol diglucoside is limited in the currently available literature. Further quantitative studies on a wider range of plant sources are warranted.
Experimental Protocols
The extraction, isolation, and quantification of syringaresinol diglucoside from plant matrices involve a multi-step process. The following sections outline the detailed methodologies commonly employed.
Sample Preparation and Extraction
Proper preparation of the plant material is crucial for efficient extraction.
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Grinding: Dried plant material (e.g., roots, stems) should be ground into a fine powder to increase the surface area for solvent penetration.
-
Extraction Solvents: Mixtures of water and alcohols, such as 70-100% aqueous ethanol (B145695) or methanol, are commonly used for the extraction of lignan glycosides.[10]
-
Extraction Techniques:
-
Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[11]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but may involve heat, which could degrade thermolabile compounds.[10]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[10]
-
Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[11]
-
-
Hydrolysis (for complexed lignans): In some plant matrices, lignans like secoisolariciresinol diglucoside exist in a macromolecular complex.[10] Alkaline hydrolysis is often employed to break the ester and glycoside linkages, liberating the free lignan glycoside.[10]
Purification and Isolation
Following extraction, the crude extract containing a mixture of compounds needs to be purified to isolate syringaresinol diglucoside.
-
Solid-Phase Extraction (SPE): A common technique for initial cleanup and enrichment of the target compound from the crude extract.
-
Column Chromatography:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of the compound to a high degree of purity.
Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used method for the quantification of syringaresinol diglucoside.[13][14][15][16]
-
Column: Typically a reversed-phase C18 column.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14]
-
Detection: UV detection is commonly performed at around 280 nm, which is the absorption maximum for many lignans.
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides higher selectivity and sensitivity for quantification and is also used for structural confirmation.[14][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of the isolated compound. Both 1H and 13C NMR data are required for complete characterization.[19][20][21]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[12][17]
Signaling Pathways and Biological Activity
Syringaresinol diglucoside and its aglycone, syringaresinol, have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity: Inhibition of NF-κB and AP-1 Signaling
Syringaresinol diglucoside exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways.[4][22] These transcription factors play a central role in the expression of pro-inflammatory mediators.
-
NF-κB Pathway: In response to inflammatory stimuli, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., IL-1β, IL-6, TNF-α). Syringaresinol and its diglucoside have been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB activation.[23][24][25][26]
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AP-1 Pathway: The AP-1 transcription factor, a dimer typically composed of c-Jun and c-Fos proteins, is activated by mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. Activated AP-1 also promotes the expression of inflammatory mediators, including matrix metalloproteinases (MMPs). Syringaresinol has been demonstrated to inhibit the phosphorylation of MAPKs, leading to a reduction in the nuclear levels of activated c-Fos and c-Jun, and subsequent suppression of AP-1 transcriptional activity.[22]
Caption: Anti-inflammatory mechanism of Syringaresinol Diglucoside.
Antioxidant Activity
The antioxidant properties of syringaresinol diglucoside are attributed to both direct and indirect mechanisms.
-
Direct Radical Scavenging: As a phenolic compound, syringaresinol can directly donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.[9]
-
Modulation of Endogenous Antioxidant Systems: Syringaresinol has been shown to potentially modulate the Keap1/Nrf2 signaling pathway.[27] Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1 (Kelch-like ECH-associated protein 1), translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the upregulation of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), enhancing the cell's capacity to neutralize ROS.[27][28][29]
Caption: Antioxidant mechanism of Syringaresinol Diglucoside.
Conclusion
Syringaresinol diglucoside is a promising bioactive compound with well-documented anti-inflammatory and antioxidant properties. Its widespread distribution in various medicinal plants underscores its potential for therapeutic applications. This technical guide provides a foundational understanding of its natural sources, methods for its isolation and analysis, and its mechanisms of action at the molecular level. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings, which will be crucial for its development as a potential therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.
References
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- 6. Syringaresinol‑di‑O‑β‑D‑glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin‑induced mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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